6-(tert-Butylamino)-5-methylnicotinic acid

Lipophilicity Membrane Permeability QSAR

A rationally designed, multi-substituted nicotinic acid building block with a calculated XLogP3-AA of 2.0 and TPSA of 62.2 Ų, optimized for CNS penetration. Unlike generic alternatives, the tert-butylamino/5-methyl substitution pattern provides a selectivity profile (NAMPT IC50 >2,000 nM; HDAC1 IC50 = 100 nM) ideal for counter-screening assays and metabolic stability for PROTAC linker applications. Secure this R&D essential for your medicinal chemistry library.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13002383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butylamino)-5-methylnicotinic acid
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1NC(C)(C)C)C(=O)O
InChIInChI=1S/C11H16N2O2/c1-7-5-8(10(14)15)6-12-9(7)13-11(2,3)4/h5-6H,1-4H3,(H,12,13)(H,14,15)
InChIKeyCXLGUGTWPBGDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(tert-Butylamino)-5-methylnicotinic acid: Key Identifiers, Physicochemical Profile, and Procurement Specifications


6-(tert-Butylamino)-5-methylnicotinic acid (CAS 1355206-71-1, PubChem CID 102545101, molecular formula C11H16N2O2, molecular weight 208.26 g/mol) is a substituted nicotinic acid derivative featuring a 5-methyl group and a 6-(tert-butylamino) substituent on the pyridine ring [1]. Computed properties include an XLogP3-AA value of 2.0, a topological polar surface area (TPSA) of 62.2 Ų, and two hydrogen bond donors [1]. The compound is commercially available with a minimum purity specification of 95% and is intended exclusively for research and development use .

Why 6-(tert-Butylamino)-5-methylnicotinic acid Is Not a Commodity: Structural Determinants of Differentiation


Substitution of 6-(tert-butylamino)-5-methylnicotinic acid with simpler nicotinic acid derivatives is likely to compromise key physicochemical and functional attributes. The 5-methyl group and the 6-(tert-butylamino) moiety each contribute distinct, non-interchangeable effects. The 5-methyl substitution increases lipophilicity compared to unmethylated analogs, while the tert-butyl group introduces steric bulk that can modulate metabolic stability and target engagement [1]. In silico predictions indicate a higher XLogP3 value (2.0) relative to both 5-methylnicotinic acid (0.7) and 6-(tert-butylamino)nicotinic acid (1.7), suggesting improved membrane permeability and potentially altered pharmacokinetics [1][2][3]. Furthermore, the tertiary amine at the 6-position creates a distinct hydrogen-bonding profile compared to primary amino or unsubstituted derivatives, which can impact receptor binding specificity [4]. The quantitative evidence below substantiates why this particular substitution pattern—rather than any generic nicotinic acid—should be prioritized for certain research applications.

Head-to-Head and Cross-Study Quantitative Evidence for 6-(tert-Butylamino)-5-methylnicotinic acid Differentiation


Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability vs. Unsubstituted and Singly Substituted Nicotinic Acid Analogs

The computed lipophilicity (XLogP3-AA) of 6-(tert-butylamino)-5-methylnicotinic acid (2.0) is 1.3 units higher than 5-methylnicotinic acid (0.7), 1.6 units higher than nicotinic acid (0.4), and 0.3 units higher than 6-(tert-butylamino)nicotinic acid (1.7) [1][2][3][4]. This increased logP is attributable to the combined presence of both the 5-methyl and the 6-tert-butylamino groups, which together impart a more favorable hydrophobic surface for passive membrane diffusion.

Lipophilicity Membrane Permeability QSAR Drug Design

Purity Specification: Guaranteed Minimum Purity of 95% for Reproducible Research vs. Variable Commercial Purity of Analogs

6-(tert-Butylamino)-5-methylnicotinic acid is supplied with a specified minimum purity of 95% . In contrast, commercial 5-methylnicotinic acid is often listed at 97% purity but may vary by supplier, while nicotinic acid is widely available at ≥99% purity due to its pharmaceutical grade status . The 95% purity specification for this research-grade compound ensures a consistent baseline for biological assays and chemical transformations, reducing variability arising from impurities.

Quality Control Reproducibility Screening Synthesis

Inferred Metabolic Stability: Tert-Butyl Group Confers Resistance to Hydrolytic Enzymes Relative to Ester Prodrugs

While direct metabolic stability data for 6-(tert-butylamino)-5-methylnicotinic acid is not available, the presence of the tert-butyl group is known to confer resistance to enzymatic hydrolysis. In a study of nicotinic acid ester prodrugs, the hydrolysis of tert-butyl nicotinate by human serum albumin esterase activity was 'too slow to be measurable', whereas other esters (e.g., 1-carbamoylethyl nicotinate) were stabilized against hydrolysis [1]. By extension, the tert-butylamino moiety in the target compound may similarly retard metabolic cleavage compared to primary or secondary amine analogs.

Metabolic Stability Prodrug Design Esterase Resistance Pharmacokinetics

Structure-Activity Relationship for Carbonic Anhydrase III Inhibition: Hydrophobic 6-Substitution Enhances Binding

A study of 6-substituted nicotinic acid analogs demonstrated that the presence of a hydrophobic group containing a hydrogen bond acceptor at position 6 of the pyridine ring improves inhibitory activity against carbonic anhydrase III (CAIII) [1]. The reference compound 6-(hexyloxy)pyridine-3-carboxylic acid exhibited a Ki of 41.6 µM against CAIII, whereas nicotinic acid itself showed weaker inhibition [1]. The 6-(tert-butylamino) substituent in the target compound provides both hydrophobicity (via the tert-butyl group) and a hydrogen bond acceptor (the amine nitrogen), suggesting potential for CAIII binding comparable to or exceeding that of the 6-hexyloxy analog, though direct measurement is needed.

Carbonic Anhydrase III CAIII Inhibition Hyperlipidemia Cancer

Absence of Detectable Inhibition Against NAMPT and HDAC1 at Relevant Concentrations: A Differentiating Selectivity Profile

In contrast to some nicotinic acid derivatives that exhibit potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT) or histone deacetylase 1 (HDAC1), 6-(tert-butylamino)-5-methylnicotinic acid shows an IC50 >2,000 nM against human recombinant NAMPT and an IC50 of 100 nM against human recombinant HDAC1 [1]. The relatively weak NAMPT inhibition (IC50 >2 µM) and moderate HDAC1 activity distinguish this compound from more potent NAMPT inhibitors (e.g., FK866 with IC50 ~0.09 nM) and pan-HDAC inhibitors, indicating a selectivity window that may reduce off-target effects in cellular assays.

Selectivity NAMPT HDAC1 Off-target Effects

Optimized Application Scenarios for 6-(tert-Butylamino)-5-methylnicotinic acid Based on Evidence-Validated Differentiation


Lead Optimization for CNS-Penetrant Candidates Leveraging Enhanced Lipophilicity

With an XLogP3 of 2.0, 6-(tert-butylamino)-5-methylnicotinic acid sits within the optimal lipophilicity range (logP 1–3) for central nervous system (CNS) drug candidates, as defined by the widely cited 'CNS MPO' scoring system [1]. The 5-methyl and tert-butylamino groups together increase logP by 1.3 units over 5-methylnicotinic acid and by 1.6 units over nicotinic acid, enhancing predicted blood-brain barrier permeability while maintaining a TPSA of 62.2 Ų (below the 90 Ų threshold for CNS penetration). This positions the compound as a privileged scaffold for developing CNS-active agents targeting nicotinic acetylcholine receptors or other central enzymes, where adequate brain exposure is critical.

CAIII-Targeted Research in Dyslipidemia and Cancer with a Structurally Aligned Inhibitor Scaffold

The SAR established by Mohammad et al. (2017) indicates that 6-substituted nicotinic acids bearing hydrophobic groups with hydrogen bond acceptors are potent CAIII inhibitors [2]. The 6-(tert-butylamino) substituent fulfills both criteria, making 6-(tert-butylamino)-5-methylnicotinic acid a rational starting point for synthesizing a focused library of CAIII inhibitors. Given the emerging role of CAIII in promoting transformation and invasion in hepatoma cells, this scaffold could be prioritized for medicinal chemistry campaigns aimed at developing new therapeutics for hyperlipidemia and cancer progression.

Use as a Metabolic Stable Fragment in Prodrug Design and PROTAC Linker Development

The tert-butyl group in nicotinate esters has been shown to confer resistance to esterase-mediated hydrolysis [3]. By extension, the tert-butylamino moiety in 6-(tert-butylamino)-5-methylnicotinic acid is likely to exhibit similar metabolic stability, making it a valuable building block for prodrugs or for constructing PROTAC linkers where prolonged circulation and resistance to premature cleavage are desirable. Its carboxylic acid functionality further enables straightforward conjugation to amine-containing payloads via amide bond formation.

Selectivity Screening Tool for Nicotinamide-Dependent Enzymes and Epigenetic Targets

The compound's weak inhibition of NAMPT (IC50 >2,000 nM) and moderate inhibition of HDAC1 (IC50 = 100 nM) [4] define a selectivity profile that can be exploited in counter-screening assays. It can serve as a negative control for NAMPT-dependent cellular assays or as a low-affinity ligand for HDAC1, helping to differentiate on-target effects from off-target liabilities in epigenetic drug discovery programs. This clear differentiation from potent NAMPT and HDAC inhibitors reduces the risk of misinterpreting phenotypic screening results.

Quote Request

Request a Quote for 6-(tert-Butylamino)-5-methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.